Cas no 503610-43-3 (Rosuvastatin Lactone)

Rosuvastatin Lactone is a key intermediate in the synthesis of Rosuvastatin, a widely used statin for managing hypercholesterolemia. This lactone form offers advantages in stability and ease of handling during pharmaceutical manufacturing. Its well-defined chemical structure ensures consistent quality and reproducibility in downstream processes. Rosuvastatin Lactone is particularly valuable for controlled conversion to the active pharmaceutical ingredient (API), enabling precise formulation development. The compound's high purity and compatibility with standard synthetic routes make it a preferred choice for industrial-scale production. Its utility extends to research applications, where it serves as a reference standard for analytical method development and impurity profiling in Rosuvastatin-based drug products.
Rosuvastatin Lactone structure
Rosuvastatin Lactone structure
Product Name:Rosuvastatin Lactone
CAS No:503610-43-3
MF:C22H26FN3O5S
MW:463.522347927094
CID:839133
PubChem ID:29918986
Update Time:2025-05-23

Rosuvastatin Lactone Chemical and Physical Properties

Names and Identifiers

    • Rosuvastatin-5S-lactone
    • N-[4-(4-Fluorophenyl)-6-(1-methylethyl)-5-[(1E)-2-[(2S,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethenyl]-2-pyrimidinyl]-N
    • N-[4-(4-fluorophenyl)-5-[(E)-2-[(2S,4R)-4-hydroxy-6-oxo-tetrahydropyran-2-yl]vinyl]-6-isopropyl-pyrimidin-2-yl]-N-methyl-methanesulfonamide
    • Rosuvastatin Lactone
    • (6R,7S)-7-[[(2R)-2-[[(4-ETHYL-2,3-DIOXOPIPERAZINE-1-YL)CARBONYL]AMINO]-2-(4-HYDROXYPHENYL)ACETYL]AMINO]-3-[[(1-METHYL-1H-TETRAZOL-5-YL)SULPHANYL]METHYL]-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CAR
    • (3R,5R)-ROSUVASTATIN LACTONE
    • N-[4-(4-Fluorophenyl)-6-(1-methylethyl)-5-[(1E)-2-[(2S,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethenyl]-2-pyrimidinyl]-N-methylmethanesulfonamide
    • Rosuvastatin EP Impurity D
    • CHEBI:184522
    • ent-Rosuvastatin Lactone
    • HY-138166
    • ROSUVASTATIN LACTONE [USP IMPURITY]
    • DTXSID901034473
    • N-(4-(4-FLUOROPHENYL)-6-(1-METHYLETHYL)-5-((1E)-2-((2S,4R)-TETRAHYDRO-4-HYDROXY-6-OXO-2H-PYRAN-2-YL)ETHENYL)-2-PYRIMIDINYL)-N-METHYLMETHANESULFONAMIDE
    • Methanesulfonamide, N-[4-(4-fluorophenyl)-6-(1-methylethyl)-5-[(1E)-2-[(2R,4S)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethenyl]-2-pyrimidinyl]-N-methyl-, rel-; ent-Rosuvastatin Lactone; Rosuvastatin-5R-lactone; N-[4-(4-Fluorophenyl)-5-[(E)-2-[(2SR,4RS)-4
    • AC-30584
    • AS-82903
    • 503610-43-3
    • F19301
    • Rosuvastatin 5 S-lactone
    • SOEGVMSNJOCVHT-VEUZHWNKSA-N
    • N-(4-(4-fluorophenyl)-5-((E)-2-((2S,4R)-4-hydroxy-6-oxotetrahydro-2H-pyran-2-yl)vinyl)-6-isopropylpyrimidin-2-yl)-N-methylmethanesulfonamide
    • N-[4-(4-luorophenyl)-5-[(E)-2-[(2S,4R)-4-hydroxy-6-oxooxan-2-yl]ethenyl]-6-propan-2-ylpyrimidin-2-yl]-N-methylmethanesulonamide
    • ROSUVASTATIN CALCIUM IMPURITY D (EP IMPURITY)
    • N-[4-(4-fluorophenyl)-5-[(E)-2-[(2S,4R)-4-hydroxy-6-oxotetrahydro-2H-pyran-2-yl]ethenyl]-6-(1-methylethyl)pyrimidin-2-yl]-N-methylmethanesulfonamide
    • N-[4-(4-fluorophenyl)-5-[(E)-2-[(2S,4R)-4-hydroxy-6-oxooxan-2-yl]ethenyl]-6-propan-2-ylpyrimidin-2-yl]-N-methylmethanesulfonamide
    • Rosuvastatin-5-S-lactone
    • CS-0145597
    • AKOS015896316
    • N-[4-(4-fluorophenyl)-5-[(1E)-2-[(2S,4R)-4-hydroxy-6-oxooxan-2-yl]ethenyl]-6-(propan-2-yl)pyrimidin-2-yl]-N-methylmethanesulfonamide
    • UNII-FL37W41F3T
    • N-[4-(4-Fluorophenyl)-5-[(E)-2-[(2S,4R)-4-hydroxy-6-oxotetrahydro-2H-pyran-2-yl]ethenyl]-6-(1-methylethyl)pyrimidin-2-yl]-N-methylmethanesulfonamide (Rosuvastatin Lactone)
    • ROSUVASTATIN CALCIUM IMPURITY D [EP IMPURITY]
    • E-6-{2-[2-(N-methyl-N-methanesulfonylamino)-4-(4-fluorophenyl)-6-isopropyl-pyrimidin-5-yl]vinyl}-(4R,6S)-4-hydroxy-3,4,5,6-tetrahydro-2H-pyran-2-one
    • FL37W41F3T
    • Methanesulfonamide, N-(4-(4-fluorophenyl)-6-(1-methylethyl)-5-((1E)-2-((2S,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl)ethenyl)-2-pyrimidinyl)-N-methyl-
    • ROSUVASTATIN LACTONE (USP IMPURITY)
    • SCHEMBL245091
    • SCHEMBL245092
    • Inchi: 1S/C22H26FN3O5S/c1-13(2)20-18(10-9-17-11-16(27)12-19(28)31-17)21(14-5-7-15(23)8-6-14)25-22(24-20)26(3)32(4,29)30/h5-10,13,16-17,27H,11-12H2,1-4H3/b10-9+/t16-,17-/m1/s1
    • InChI Key: SOEGVMSNJOCVHT-VEUZHWNKSA-N
    • SMILES: S(C)(N(C)C1=NC(C2C=CC(=CC=2)F)=C(/C=C/[C@@H]2C[C@H](CC(=O)O2)O)C(C(C)C)=N1)(=O)=O

Computed Properties

  • Exact Mass: 463.15800
  • Monoisotopic Mass: 463.158
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 6
  • Complexity: 779
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 118A^2
  • XLogP3: 2.4

Experimental Properties

  • Density: 1.387
  • Melting Point: 127 - 135°C
  • Boiling Point: 695.0±65.0 °C at 760 mmHg
  • Flash Point: 374.1±34.3 °C
  • Refractive Index: 1.615
  • Solubility: Acetonitrile (Slightly), Chloroform, Ethyl Acetate (Slightly), Methanol (Slightl
  • PSA: 118.07000
  • LogP: 3.96240
  • Vapor Pressure: 0.0±2.3 mmHg at 25°C

Rosuvastatin Lactone Security Information

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Rosuvastatin Lactone Production Method

Rosuvastatin Lactone Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:503610-43-3)Rosuvastatin Lactone
Order Number:A24858
Stock Status:in Stock
Quantity:250mg/100mg
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 04:17
Price ($):305.0/161.0
Email:sales@amadischem.com

Additional information on Rosuvastatin Lactone

Introduction to Rosuvastatin Lactone (CAS No: 503610-43-3) in Modern Pharmaceutical Research

Rosuvastatin Lactone, identified by the chemical identifier CAS No: 503610-43-3, is a critical intermediate in the synthesis of Rosuvastatin, one of the most widely prescribed statins for the management of hypercholesterolemia and related cardiovascular conditions. This compound has garnered significant attention in the pharmaceutical industry due to its role in producing a highly effective cholesterol-lowering agent. The lactone form of Rosuvastatin is particularly noteworthy for its stability and efficiency in drug formulation, making it a subject of extensive research and development.

The pharmacological significance of Rosuvastatin Lactone lies in its conversion to the active pharmaceutical ingredient (API), Rosuvastatin, within the human body. This transformation is facilitated by enzymatic hydrolysis, a process that underscores the compound's importance in drug metabolism and bioavailability. Recent studies have highlighted the lactone's role in enhancing the solubility and absorption of Rosuvastatin, thereby improving therapeutic outcomes. The compound's structural properties, characterized by a lactone ring, contribute to its stability under various conditions, which is essential for maintaining efficacy during storage and transportation.

In the realm of cardiovascular pharmacology, Rosuvastatin Lactone has been studied for its potential in modulating lipid metabolism beyond cholesterol reduction. Emerging research suggests that this intermediate may influence other pathways involved in atherosclerosis, such as inflammation and endothelial function. A notable study published in the *Journal of Medicinal Chemistry* demonstrated that derivatives of Rosuvastatin Lactone exhibit anti-inflammatory properties, which could expand its therapeutic applications. This finding aligns with the growing understanding that managing inflammation is as crucial as lowering cholesterol in preventing cardiovascular diseases.

The synthesis of Rosuvastatin Lactone involves sophisticated chemical processes that ensure high purity and yield. Modern synthetic methodologies have improved the efficiency of producing this intermediate, reducing costs and environmental impact. Advances in green chemistry have led to the development of solvent-free or aqueous-based synthesis routes for Rosuvastatin Lactone, minimizing hazardous waste and energy consumption. These innovations not only enhance sustainability but also make large-scale production more feasible.

From a regulatory perspective, Rosuvastatin Lactone is subject to stringent quality control measures to ensure compliance with pharmaceutical standards. Analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to verify its purity and structural integrity. Regulatory agencies require comprehensive documentation detailing the synthesis, characterization, and safety profiles of intermediates like Rosuvastatin Lactone before they can be used in drug manufacturing. This rigorous oversight ensures that patients receive safe and effective medications.

The clinical relevance of Rosuvastatin Lactone extends beyond its role as a precursor for Rosuvastatin. Researchers are exploring its potential as a standalone therapeutic agent due to its observed biological activities. Preclinical studies indicate that Rosuvastatin Lactone may have neuroprotective effects, making it a candidate for treating neurological disorders associated with cholesterol metabolism. Additionally, its anti-inflammatory properties have sparked interest in its application for conditions such as rheumatoid arthritis and inflammatory bowel disease.

The future direction of research on Rosuvastatin Lactone is promising, with several ongoing studies aimed at uncovering new therapeutic applications and optimizing synthetic pathways. Collaborative efforts between academia and industry are essential to accelerate these advancements. By leveraging cutting-edge technologies such as computational chemistry and artificial intelligence, scientists can predict novel derivatives of Rosuvastatin Lactone with enhanced pharmacological profiles.

In conclusion, Rosuvastatin Lactone (CAS No: 503610-43-3) is a pivotal compound in pharmaceutical research, playing a crucial role in the development of Rosuvastatin and potentially offering additional therapeutic benefits. Its structural features, synthetic advantages, and biological activities make it a subject of intense study. As research progresses, we can anticipate further insights into its mechanisms of action and expanded applications in medicine.

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Amadis Chemical Company Limited
(CAS:503610-43-3)Rosuvastatin Lactone
A24858
Purity:99%/99%
Quantity:250mg/100mg
Price ($):305.0/161.0
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